2-(1-Methyl-1h-pyrazol-4-yl)tetrahydro-2h-pyran-3-carboxylic acid
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Overview
Description
2-(1-Methyl-1h-pyrazol-4-yl)tetrahydro-2h-pyran-3-carboxylic acid is a heterocyclic compound that features both a pyrazole and a tetrahydropyran ring
Preparation Methods
The synthesis of 2-(1-Methyl-1h-pyrazol-4-yl)tetrahydro-2h-pyran-3-carboxylic acid typically involves the cyclocondensation of acetylenic ketones with methylhydrazine or aryl hydrazines in ethanol . This reaction provides regioisomeric pyrazoles, which can be further manipulated to obtain the desired compound. Industrial production methods may involve optimizing reaction conditions such as temperature, solvent, and catalysts to increase yield and purity.
Chemical Reactions Analysis
2-(1-Methyl-1h-pyrazol-4-yl)tetrahydro-2h-pyran-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the pyrazole ring, where halogenated derivatives can be synthesized using halogenating agents.
Condensation: The compound can participate in condensation reactions with aldehydes or ketones to form various derivatives.
Scientific Research Applications
2-(1-Methyl-1h-pyrazol-4-yl)tetrahydro-2h-pyran-3-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound can be used in the study of enzyme inhibition and receptor binding due to its heterocyclic structure.
Industry: It can be used in the development of new materials with specific properties, such as polymers or catalysts.
Mechanism of Action
The mechanism of action of 2-(1-Methyl-1h-pyrazol-4-yl)tetrahydro-2h-pyran-3-carboxylic acid involves its interaction with molecular targets such as enzymes or receptors. The pyrazole ring can bind to active sites of enzymes, inhibiting their activity. Additionally, the compound can interact with cellular pathways, modulating biological processes.
Comparison with Similar Compounds
Similar compounds to 2-(1-Methyl-1h-pyrazol-4-yl)tetrahydro-2h-pyran-3-carboxylic acid include:
2-(1-Methyl-1H-pyrazol-4-yl)morpholine: This compound has a morpholine ring instead of a tetrahydropyran ring.
4-(1H-Pyrazol-1-yl)benzaldehyde: This compound features a benzaldehyde group attached to the pyrazole ring.
4-(4-Morpholinyl(phenyl)methyl)morpholine: This compound has two morpholine rings attached to a phenyl group.
The uniqueness of this compound lies in its combination of the pyrazole and tetrahydropyran rings, which can impart distinct chemical and biological properties.
Properties
Molecular Formula |
C10H14N2O3 |
---|---|
Molecular Weight |
210.23 g/mol |
IUPAC Name |
2-(1-methylpyrazol-4-yl)oxane-3-carboxylic acid |
InChI |
InChI=1S/C10H14N2O3/c1-12-6-7(5-11-12)9-8(10(13)14)3-2-4-15-9/h5-6,8-9H,2-4H2,1H3,(H,13,14) |
InChI Key |
PGTNGSHENWIMNW-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C(C=N1)C2C(CCCO2)C(=O)O |
Origin of Product |
United States |
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